6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide
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Overview
Description
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoroethyl group, and a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyridazine intermediate.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is incorporated through alkylation reactions using trifluoroethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(piperidin-1-yl)pyridazine-3-carboxamide: Lacks the trifluoroethyl group, which may affect its biological activity and chemical properties.
N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide: Lacks the piperidine ring, which may influence its interaction with molecular targets.
6-(morpholin-4-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide: Contains a morpholine ring instead of a piperidine ring, which can alter its chemical reactivity and biological effects.
Uniqueness
The presence of both the piperidine ring and the trifluoroethyl group in 6-(piperidin-1-yl)-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical properties, such as increased lipophilicity and potential for diverse biological activities.
Properties
IUPAC Name |
6-piperidin-1-yl-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)8-16-11(20)9-4-5-10(18-17-9)19-6-2-1-3-7-19/h4-5H,1-3,6-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEVHZVMRDYVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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